(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Physicochemical characterization Monoterpenoid alcohol Chiral pool synthesis

(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol (CAS 514213-45-7) is a chiral monocyclic monoterpenoid alcohol with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is a positional isomer of the naturally occurring carveol, where the methyl substituent is located at the C3 position of the cyclohexene ring rather than at C2, resulting in distinct stereoelectronic properties.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 514213-45-7
Cat. No. B12592035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol
CAS514213-45-7
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CC(CC(C1)C(=C)C)O
InChIInChI=1S/C10H16O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,9-11H,1,4,6H2,2-3H3/t9-,10+/m1/s1
InChIKeyKGBYJUNQUOTCBO-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol: Monoterpenoid Alcohol Procurement Specifications


(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol (CAS 514213-45-7) is a chiral monocyclic monoterpenoid alcohol with the molecular formula C10H16O and a molecular weight of 152.23 g/mol [1]. It is a positional isomer of the naturally occurring carveol, where the methyl substituent is located at the C3 position of the cyclohexene ring rather than at C2, resulting in distinct stereoelectronic properties . The compound is a defined (1R,5R) enantiomer with two defined chiral centers, available primarily for research purposes through specialty chemical suppliers .

Generic Substitution Risk for (1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol: The Critical Role of Defined Stereochemistry


Simple substitution with the more common monoterpenoid alcohols such as carveol (CAS 99-48-9) or their unspecified stereoisomer mixtures is invalid. Carveol bears the methyl group at the C2 position, while this compound is uniquely substituted at C3, creating a different electronic environment around the hydroxyl group and alkene . The (1R,5R)-absolute configuration, confirmed by the InChI Key KGBYJUNQUOTCBO-ZJUUUORDSA-N, provides a distinct spatial arrangement that directly impacts molecular recognition and reactivity in asymmetric synthesis or biological assays . Consequently, using structurally similar, lower-cost monoterpenes without verifying the C3-methyl substitution pattern and specific stereochemistry introduces uncontrolled variability into research outcomes [1].

Quantitative Differentiation Evidence for (1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol


Physicochemical Differentiation: Predicted Boiling Point and Density vs. Carveol Isomers

As a distinct C3-methyl positional isomer, the target compound demonstrates different predicted physical properties compared to its C2-methyl analog, carveol (CAS 99-48-9). The target compound (1R,5R) exhibits a predicted boiling point of 231.5±40.0 °C and a density of 0.949±0.06 g/cm³ . In comparison, the literature boiling point for (-)-carveol is reported at 226-227 °C (751 mmHg) with a density of 0.958 g/mL at 25 °C [1]. The lower predicted density and distinct boiling point range for the target compound provide clear analytical quality control metrics for verifying product identity and differentiating it from its natural product isomer [2].

Physicochemical characterization Monoterpenoid alcohol Chiral pool synthesis

Structural Differentiation: C3-Methyl Substitution Pattern vs. Natural Carveol via InChIKey

The InChI Key for this compound is KGBYJUNQUOTCBO-ZJUUUORDSA-N, uniquely identifying the (1R,5R)-3-methyl substitution pattern . In contrast, the major isomer (-)-carveol has an InChI Key of BAVONGHXFVOKBV-RKDXNWHRSA-N, reflecting its (1R,5R)-2-methyl substitution. This single methyl positional shift fundamentally alters the topological polar surface area (20.2 Ų for the target compound [1]) and the spatial orientation of the hydroxyl group, which is critical for enantioselective transformations. The calculated logP (XLogP3-AA) is 2.1, suggesting moderate lipophilicity that will differ from carveol due to the changed substitution pattern [2].

Structural verification Stereochemistry Chiral pool intermediate

Procurement-Guided Application Scenarios for (1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol


Asymmetric Synthesis Chiral Building Block Requiring a Defined C3-Methyl Monoterpenoid Scaffold

This compound can serve as a chiral building block in the total synthesis of complex natural products where a (1R,5R)-configured terpenoid core is required. Its unique C3-methyl, rather than C2-methyl, substitution pattern provides a complementary scaffold to carveol for constructing libraries of monoterpenoid derivatives. The defined absolute stereochemistry, confirmed by InChI Key KGBYJUNQUOTCBO-ZJUUUORDSA-N , is critical for asymmetric induction and diastereoselective transformations.

Analytical Reference Standard Development for Positional Isomer Differentiation in Natural Product Research

Given the distinct predicted physicochemical properties – a boiling point of 231.5±40.0 °C and density of 0.949±0.06 g/cm³ – this compound can be utilized as a reference standard in GC-MS or LC-MS methods to differentiate between monoterpenoid positional isomers. Its unambiguous InChI Key enables precise chromatographic method development for complex essential oil profiling or metabolomics studies [1].

Enzyme Substrate Specificity or Structure-Activity Relationship (SAR) Studies in Monoterpenoid Chemistry

The single methyl positional shift relative to carveol provides a targeted molecular probe for SAR studies investigating the impact of subtle structural changes on biological activity. While no quantitative biological activity data specific to this compound are currently available in the public domain, researchers can use the compound to systematically compare bioactivity with carveol isomers, especially in projects targeting lipoxygenase inhibition or nicotinic receptor modulation that have been established for the carveol class [2].

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